molecular formula C12H10Cl2N2O2S B2974684 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol CAS No. 338955-80-9

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol

Cat. No.: B2974684
CAS No.: 338955-80-9
M. Wt: 317.18
InChI Key: IPTDFWMDQPMJGQ-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorobenzyl group, a sulfanyl group, and a methoxy group attached to a pyrimidinol core

Scientific Research Applications

Preparation Methods

The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol typically involves multiple steps, starting with the preparation of the pyrimidinol core. The dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with 2,6-dichlorobenzyl chloride in the presence of a base. The sulfanyl group is then added via a thiolation reaction, often using thiourea or a similar reagent. The methoxy group is introduced through methylation, typically using methyl iodide or dimethyl sulfate under basic conditions .

Chemical Reactions Analysis

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol involves its interaction with specific molecular targets. The dichlorobenzyl group is known to interact with biological membranes, potentially disrupting their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their activity. The methoxy group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-18-10-5-15-12(16-11(10)17)19-6-7-8(13)3-2-4-9(7)14/h2-5H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTDFWMDQPMJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)SCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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